molecular formula C6H5BrN2O2 B570044 Methyl 5-Bromopyrimidine-2-carboxylate CAS No. 89581-38-4

Methyl 5-Bromopyrimidine-2-carboxylate

Cat. No. B570044
CAS RN: 89581-38-4
M. Wt: 217.022
InChI Key: XILAKTMDKMVJQV-UHFFFAOYSA-N
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Description

“Methyl 5-Bromopyrimidine-2-carboxylate” is an organic chemical synthesis intermediate . It is also known as “5-溴-2-嘧啶甲酸甲酯” in Chinese .


Synthesis Analysis

This compound is used as a ligand for synthesis . It is synthesized from 5-bromopyrimidine-2-carboxylic acid . The reaction is typically initiated by free radicals .


Molecular Structure Analysis

The molecular formula of “Methyl 5-Bromopyrimidine-2-carboxylate” is C6H5BrN2O2 . Its molecular weight is 217.02 .


Chemical Reactions Analysis

The bromination of 5-methylpyrimidine-2-carboxylate is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% .


Physical And Chemical Properties Analysis

“Methyl 5-Bromopyrimidine-2-carboxylate” is a solid at 20°C . It is white to light yellow in color and appears as a powder or crystal . It has a melting point of 149°C and is soluble in methanol .

Scientific Research Applications

  • Synthesis of Derivatives for Structural Analysis : Luo et al. (2019) synthesized a mecarbinate derivative related to Methyl 5-Bromopyrimidine-2-carboxylate, focusing on its molecular crystal structure through DFT calculations and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).

  • Pharmacological Applications : Regan et al. (2012) reported the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, noting the use of Ethyl 5-bromopyrimidine-4-carboxylate in the preparation of potent CK2 inhibitors, highlighting its potential in drug development (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).

  • Antiviral Research : Bobek, Kavai, & De Clercq (1987) synthesized 5-(2,2-Difluorovinyl)uracil from 2,4-dimethoxy-5-bromopyrimidine, leading to the development of a compound active against herpes simplex virus, demonstrating the potential of Methyl 5-Bromopyrimidine-2-carboxylate derivatives in antiviral research (Bobek, Kavai, & De Clercq, 1987).

  • Organic Synthesis : Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens (1972) explored the photochemistry of 5-bromopyrimidines in the presence of aliphatic amines, providing insights into the reactivity of such compounds and their potential applications in organic synthesis (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

  • Development of Receptor Antagonists : Hirokawa, Horikawa, & Kato (2000) detailed the synthesis of a molecule containing a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, showing the role of such compounds in developing receptor-specific drugs (Hirokawa, Horikawa, & Kato, 2000).

  • Antiretroviral Activity : Hocková et al. (2003) synthesized derivatives of 5-substituted 2,4-diaminopyrimidine, exhibiting significant inhibitory activity against retroviruses, thus highlighting the importance of Methyl 5-Bromopyrimidine-2-carboxylate derivatives in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAKTMDKMVJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672336
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Bromopyrimidine-2-carboxylate

CAS RN

89581-38-4
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromopyrimidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-pyrimidine carboxylic acid (6 g, 29.6 mmol) in MeOH (300 mL) was added Et3N (5.98 g, 59.2 mmol). The mixture was cooled to 0 degrees Celsius, and sulfonyl chloride (5.3 g, 44.4 mmol) was added dropwise to the solution. After addition, the mixture was stirred at rt for 12 hours. The solvent was removed and the residue was dissolved in ethyl acetate. The organic layer was washed with sodium bicarbonate, brine, and dried with sodium sulfate. The solvent was removed to give the pure product. MS: calc'd 217 (MH+), exp 217 (MH+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid (3.22 g, 15.9 mmol) in MeOH (50 mL) at room temperature was added acetyl chloride (4.0 mL, 56.3 mmol). The reaction mixture was heated to reflux for 15 min, cooled to room temperature and concentrated under reduced pressure. The reaction mixture was diluted with saturated NaHCO3 (30 mL) and EtOAc, and transferred to a separatory funnel. The aqueous phase was extracted with EtOAc (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated to give methyl 5-bromopyrimidine-2-carboxylate (2.30 g, 10.6 mmol, 67% yield) as a white solid. LC/MS (ESI+) m/z=216.9 (M+H). Calculated for C6H5BrN2O2 216.0.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
K McGonagle, GJ Tarver, J Cantizani, I Cotillo… - European Journal of …, 2022 - Elsevier
… Starting from methyl 5-bromopyrimidine-2-carboxylate Buchwald coupling with benzophenone imine afforded 72 which could then be hydrolysed under acidic conditions to afford the …
Number of citations: 4 www.sciencedirect.com
I Guerrero, EYK Tan, Y Liu, LJ Edwards, S Chiba - Synthesis, 2023 - thieme-connect.com
… The present protocol was amenable to functionalize 2-bromopyrimidine (for 22 and 23), 5-bromo-2-methylpyrimidine (for 24–26), and methyl 5-bromopyrimidine-2-carboxylate (for 27), …
Number of citations: 2 www.thieme-connect.com

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